ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C29H31N5O5 . It has a molecular weight of 529.59 . The IUPAC name for this compound is ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-o-tolylpyrazole-3-carboxylate .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Design
- The compound has been involved in studies focusing on the synthesis of various heterocyclic compounds. For instance, Ghozlan et al. (2014) described the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through reactions involving ethyl 3-amino-5-phenylpyrazole-4-carboxylate, showcasing the compound's utility in generating novel heterocyclic frameworks with potential for further functionalization and biological application Ghozlan et al., 2014.
- Another study by Ledenyova et al. (2018) explored the reaction mechanisms of similar compounds, indicating their complex behavior under specific conditions and the potential for synthesizing structurally diverse molecules with unique properties Ledenyova et al., 2018.
- Research on the synthesis, spectral characterization, and biological evaluation of novel piperazine derivatives by Rajkumar et al. (2014) further exemplifies the compound's role in developing biologically active molecules, underscoring the chemical versatility and potential therapeutic applications of these derivatives Rajkumar et al., 2014.
Biological Evaluation and Activity Screening
- Studies have also focused on the biological evaluation of compounds derived from or related to ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate. For example, the work by Reddy et al. (2014) on the synthesis and screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition highlights the potential antimicrobial and antitubercular applications of these compounds Reddy et al., 2014.
- Additionally, Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibition, suggesting the compound's relevance in addressing bacterial resistance and biofilm-associated infections Mekky et al., 2020.
Structural and Mechanistic Insights
- The compound's role in the design and synthesis of heterocyclic molecules often involves complex reaction mechanisms and structural transformations, as evidenced by studies such as the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters by Abd et al. (2008), which contribute to our understanding of the compound's reactivity and the potential for creating molecules with specific functional properties Abd et al., 2008.
Eigenschaften
IUPAC Name |
ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(2-methylphenyl)pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O4/c1-5-37-29(36)24-18-26(34(30-24)25-9-7-6-8-19(25)2)22-10-12-23(13-11-22)32-14-16-33(17-15-32)28(35)27-20(3)31-38-21(27)4/h6-13,18H,5,14-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCQFDCVZJHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=CC=C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-o-tolyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.